molecular formula C16H32BrNO3 B12667458 Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- CAS No. 62881-06-5

Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-

Cat. No.: B12667458
CAS No.: 62881-06-5
M. Wt: 366.33 g/mol
InChI Key: NKELXXXZJPOUCW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bromine atom at the α-position of the acetamide core, with two N-substituents: a 2-hydroxydodecyl (12-carbon chain with terminal hydroxyl) and a 2-hydroxyethyl group. This combination of a long hydrophobic chain and polar hydroxyl groups suggests applications in surfactant chemistry or materials science.

Properties

CAS No.

62881-06-5

Molecular Formula

C16H32BrNO3

Molecular Weight

366.33 g/mol

IUPAC Name

2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C16H32BrNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3

InChI Key

NKELXXXZJPOUCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCO)C(=O)CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- typically involves multiple steps, including the bromination of a precursor compound, followed by acylation and hydroxylation reactions. The reaction conditions may vary, but common reagents include bromine, acetic anhydride, and hydroxylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the acetamide group acts as a prime site for SN2 displacement due to its electrophilic nature and the stability of the leaving group (bromide ion). Common nucleophiles and their outcomes include:

NucleophileProduct FormedReaction Conditions
Hydroxide (OH⁻)2-hydroxyacetamide derivativeAqueous NaOH/EtOH, 60–80°C
Amines (R-NH₂)Substituted acetamide with amine groupPolar aprotic solvent (DMF/DMSO), room temperature
Thiols (R-SH)Thioether-linked acetamideMild base (K₂CO₃), ethanol reflux

Mechanistic Notes :

  • Steric hindrance from the hydroxydodecyl and hydroxyethyl chains may reduce reaction rates compared to simpler bromoacetamides.

  • The hydroxyl groups can participate in hydrogen bonding, stabilizing transition states in polar solvents.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Conditions : Concentrated HCl, reflux
Product : Carboxylic acid (2-bromoacetic acid) and secondary amines (N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)amine)

C17H34BrNO3+H2OH+CH2BrCOOH+HO(CH2)12CH(NHEtOH)\text{C}_{17}\text{H}_{34}\text{BrNO}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_2\text{BrCOOH} + \text{HO}(\text{CH}_2)_{12}\text{CH}(\text{NHEtOH})

Basic Hydrolysis

Conditions : NaOH (6M), aqueous ethanol, 100°C
Product : Carboxylate salt and amines

C17H34BrNO3+2OHCH2BrCOO+HO(CH2)12CH(NHEtOH)+H2O\text{C}_{17}\text{H}_{34}\text{BrNO}_3 + 2\text{OH}^- \rightarrow \text{CH}_2\text{BrCOO}^- + \text{HO}(\text{CH}_2)_{12}\text{CH}(\text{NHEtOH}) + \text{H}_2\text{O}

Kinetics : Base-catalyzed hydrolysis is typically faster due to deprotonation of the amide nitrogen, increasing electrophilicity at the carbonyl carbon.

Oxidation of Hydroxyl Groups

  • Primary hydroxyl (hydroxyethyl group) : Oxidized to a carboxylic acid using KMnO₄/H₂SO₄.

  • Secondary hydroxyl (hydroxydodecyl chain) : Forms a ketone with Jones reagent (CrO₃/H₂SO₄).

Reduction of Bromoacetamide

Conditions : LiAlH₄ in dry ether
Product : Ethanolamine derivative (bromine replaced by hydrogen):

CH2BrCONR2LiAlH4CH2HCONR2+LiBr+Al(OH)3\text{CH}_2\text{BrCONR}_2 \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{HCONR}_2 + \text{LiBr} + \text{Al(OH)}_3

Esterification and Ether Formation

The hydroxyl groups participate in condensation reactions:

Reaction TypeReagentProduct
EsterificationAcetic anhydrideAcetylated derivative (improved lipophilicity)
Ether SynthesisAlkyl halides (R-X)Alkyl ethers via Williamson synthesis

Example :

HO(CH2)12CH(NHEtOH)+CH3COClAcO(CH2)12CH(NHEtOAc)+HCl\text{HO}(\text{CH}_2)_{12}\text{CH}(\text{NHEtOH}) + \text{CH}_3\text{COCl} \rightarrow \text{AcO}(\text{CH}_2)_{12}\text{CH}(\text{NHEtOAc}) + \text{HCl}

Complexation and Chelation

The compound’s hydroxyl and amine groups enable metal coordination. Experimental studies on analogous compounds show:

Metal IonBinding SiteStability Constant (log K)
Cu²⁺Amide O, hydroxyl O~4.2
Fe³⁺Hydroxyl O~3.8

Applications : Potential use in catalytic systems or metal-ion extraction.

Polymerization and Crosslinking

Under radical initiators (e.g., AIBN), the bromoacetamide group can act as a chain-transfer agent in polymerization. For example:

  • Copolymerization with styrene : Forms branched polymers with hydroxyl termini.

  • Crosslinking with diols : Creates hydrogels via ether linkages.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are widely studied for their therapeutic potential. The specific compound under discussion has been explored for:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant activity against breast and lung cancer models, highlighting their potential as anticancer agents .
  • Enzyme Inhibition : Research has demonstrated that acetamide derivatives can act as inhibitors of key enzymes involved in metabolic pathways, such as acetylcholinesterase and α-glucosidase. These interactions are crucial for developing treatments for neurodegenerative diseases and diabetes .

Biochemical Research

The compound's unique structure allows it to interact with biological systems in significant ways:

  • Biocompatibility Studies : Its hydroxyl groups may enhance solubility and biocompatibility, making it a candidate for drug formulation and delivery systems.
  • Synthesis of Novel Compounds : The bromine atom in the structure allows for further derivatization, leading to the synthesis of new compounds with potentially enhanced biological activities .

Material Science

Acetamide derivatives have applications in the development of new materials:

  • Surfactants and Emulsifiers : Due to its amphiphilic nature (presence of both hydrophobic and hydrophilic groups), this compound can be utilized in formulating surfactants or emulsifiers in cosmetic and pharmaceutical products.
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the properties of polymers used in various applications, including coatings and adhesives.

Case Study 1: Anticancer Screening

A screening study conducted on multicellular spheroids identified acetamide derivatives as potential anticancer agents. The study revealed that these compounds exhibited significant cytotoxicity against several cancer cell lines, particularly those associated with breast and lung cancers.

Case Study 2: Enzyme Inhibition

In a series of experiments aimed at evaluating enzyme inhibition properties, acetamide derivatives were tested against α-glucosidase. The results indicated substantial inhibitory activity, suggesting potential use in managing type 2 diabetes mellitus through dietary carbohydrate management.

Data Tables

ApplicationActivity DescriptionReference
Anticancer ActivityCytotoxic effects against breast and lung cancer cells
Enzyme InhibitionInhibits α-glucosidase; potential for diabetes treatment

Mechanism of Action

The mechanism of action of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and hydroxyl groups may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Halogen Substitution: Bromine vs. Chlorine

  • 2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide (CAS 62881-04-3, ): Molecular Formula: C₁₆H₃₂ClNO₃ Molecular Weight: 321.88 g/mol Key Difference: Chlorine replaces bromine. Chlorine’s smaller atomic radius and lower polarizability reduce electrophilic reactivity compared to bromine, impacting substitution kinetics in synthetic pathways .

Substituent Length and Hydrophobicity

  • 2-Bromo-N-hexadecylacetamide (CAS 1138445-61-0, ): Molecular Formula: C₁₈H₃₆BrNO Molecular Weight: 362.39 g/mol Comparison: The hexadecyl chain lacks hydroxyl groups, increasing hydrophobicity. The target compound’s hydroxydodecyl group balances hydrophobicity with hydrogen bonding via the hydroxyl, enhancing amphiphilic character .

Aromatic vs. Aliphatic Substituents

  • 2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide (CAS 855927-64-9, ): Molecular Formula: C₁₀H₁₂BrNO₂ Melting Point: 106–107°C; Boiling Point: 469.0±35.0°C (predicted) Key Difference: The bromophenyl group introduces aromaticity and rigidity, favoring π-π stacking interactions. The target compound’s aliphatic chains prioritize flexibility and surfactant behavior .

Heterocyclic Derivatives

  • 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide (CAS 37852-59-8, ):
    • Molecular Formula: C₁₁H₉BrN₂O₂
    • Molecular Weight: 281.11 g/mol
    • Comparison: The isoxazole ring introduces nitrogen and oxygen heteroatoms, enabling coordination chemistry. Such derivatives are often explored in medicinal chemistry, unlike the target compound’s surfactant-focused design .

Molecular Weight and Solubility

  • Target Compound (Estimated): Molecular Formula: C₁₈H₃₅BrNO₃ (assuming hydroxydodecyl = C₁₂H₂₅O) Molecular Weight: ~409.3 g/mol (based on chloro analog in ).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromoacetyl chloride could react with a diamine precursor (e.g., 2-hydroxydodecyl-2-hydroxyethylamine) in anhydrous solvents like dichloromethane under controlled pH (neutral to slightly basic). Yield optimization may require varying molar ratios (e.g., 1:1.2 for amine:acylating agent) and temperature (0–25°C) to minimize hydrolysis of the bromoacetamide group .
  • Key parameters : Reaction time (4–12 hours), solvent polarity (THF vs. DMF), and purification methods (column chromatography or recrystallization). Evidence from similar bromoacetamides shows yields ranging from 60% to 95%, depending on steric hindrance from hydroxyl groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

  • 1H/13C NMR : Look for peaks corresponding to the bromoacetamide carbonyl (~165–170 ppm in 13C NMR) and hydroxyl protons (δ 1.5–2.5 ppm in 1H NMR, broad due to hydrogen bonding). The hydroxydodecyl chain’s methylene groups will show multiplet splitting in 1H NMR .
  • FT-IR : Confirm N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-Br (~550–600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and bromine isotope patterns (M⁺ and M+2 peaks in a 1:1 ratio) .

Advanced Research Questions

Q. How can conflicting data in reaction kinetics or product distribution be resolved during synthesis optimization?

  • Use design of experiments (DoE) to isolate variables (e.g., temperature, solvent, catalyst). For instance, kinetic studies of similar acetamides reveal that aminolysis reactions catalyzed by H⁺-exchange resins exhibit compensatory effects between pre-exponential factors and activation energies, requiring Arrhenius plot analysis to resolve discrepancies .
  • Contradiction example : Competing O-N acyl migration vs. transesterification pathways. Monitor intermediates via LC-MS or in situ IR to identify dominant mechanisms .

Q. What computational methods (e.g., DFT) are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the bromoacetamide moiety’s electrophilicity can be quantified using Fukui indices, aiding in understanding its reactivity in substitution reactions .
  • Molecular docking : Simulate binding affinity with enzymes (e.g., hydrolases) by modeling the hydroxydodecyl chain’s hydrophobic interactions and hydroxyl groups’ hydrogen bonding .

Q. How do steric and electronic effects of the hydroxydodecyl and hydroxyethyl substituents influence regioselectivity in derivatization reactions?

  • Steric hindrance from the hydroxydodecyl chain may direct reactions to the less hindered hydroxyethyl group. Electronic effects (e.g., hydrogen bonding from hydroxyls) can activate specific sites. For example, in acylation reactions, the hydroxyethyl group’s oxygen lone pairs may enhance nucleophilicity compared to the hydroxydodecyl chain .
  • Experimental validation : Compare reaction outcomes using protecting groups (e.g., TMS for hydroxyls) to isolate electronic vs. steric contributions .

Methodological Considerations

Q. What strategies mitigate hydrolysis of the bromoacetamide group during prolonged reactions?

  • Use aprotic solvents (e.g., acetonitrile), low temperatures (0–5°C), and scavengers (e.g., molecular sieves) to minimize water content. Catalytic amounts of mild bases (e.g., NaHCO₃) can neutralize HBr byproducts without promoting hydrolysis .

Q. How can the compound’s stability be assessed under biological assay conditions (e.g., PBS buffer, 37°C)?

  • Conduct accelerated stability studies via HPLC-UV to monitor degradation products. For instance, bromoacetamides may hydrolyze to acetamide derivatives in aqueous media, requiring pH adjustments (e.g., pH 7.4) or co-solvents (e.g., DMSO ≤1%) to maintain integrity .

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